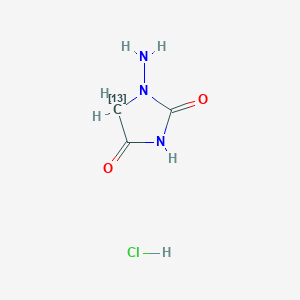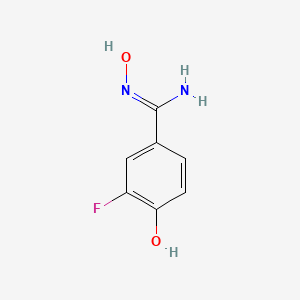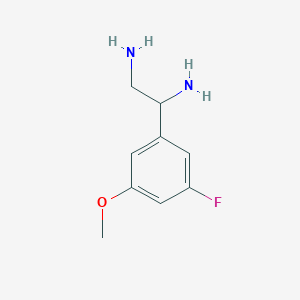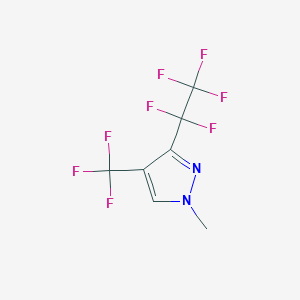![molecular formula C28H30INO2 B13031388 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide is a complex organic compound known for its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide typically involves multiple steps. The process begins with the preparation of the indolium and xanthenol intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include halogenated solvents and strong bases .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Biology: The compound is employed in bioimaging and as a marker in cellular studies.
Medicine: It has potential therapeutic applications, particularly in the development of diagnostic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is facilitated by its unique structural features. The pathways involved in its action include energy transfer processes and interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,3-trimethyl-1-prop-2-enylindol-1-ium,bromide
- 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide
- 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Uniqueness
Compared to similar compounds, 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide stands out due to its enhanced fluorescent properties and stability. These characteristics make it particularly valuable in applications requiring high sensitivity and precision .
Eigenschaften
Molekularformel |
C28H30INO2 |
|---|---|
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide |
InChI |
InChI=1S/C28H29NO2.HI/c1-4-16-29-24-11-6-5-10-23(24)28(2,3)26(29)15-13-19-8-7-9-21-17-20-12-14-22(30)18-25(20)31-27(19)21;/h5-6,10-15,17-18H,4,7-9,16H2,1-3H3;1H |
InChI-Schlüssel |
ROFLVWMCIPQKLQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)O)CCC3.[I-] |
Kanonische SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)O)CCC3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


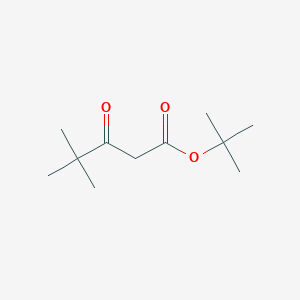
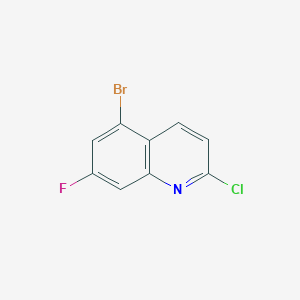
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

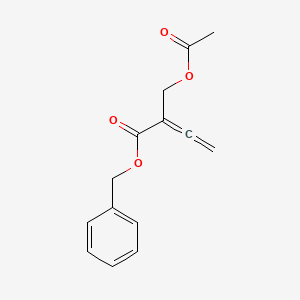
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
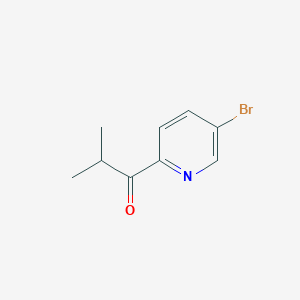
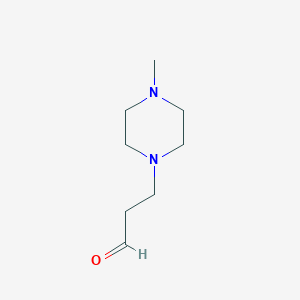
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)
